Comparative CNS Depressant Activity: 3-Methyl Substitution Is Required to Maintain Potency on Par with the Parent 2-Piperidinomethyl-1-tetralone
In a panel of 2-piperidinomethyl-1-tetralone analogs evaluated for CNS depressant activity, 2-piperidinomethyl-3-methyl-1-tetralone (compound III) was the only derivative that exhibited activity comparable to the parent compound, 2-piperidinomethyl-1-tetralone (compound I). All other structural modifications tested resulted in reduced depressant effects [1]. The assays comprised acute toxicity testing, potentiation of methylhexabital-induced narcosis, and protection against electroshock-induced convulsions in mice, providing a multi-endpoint assessment of CNS depression [2]. Precise numerical values (e.g., ED₅₀ for narcosis potentiation or convulsion protection) are not extractable from the currently available abstract and metadata; the study's full Japanese-language paper (Yakugaku Zasshi 1964;84(5):395–399) may contain the underlying tabular data.
| Evidence Dimension | CNS depressant activity (qualitative rank-order across structural analogs) |
|---|---|
| Target Compound Data | Activity comparable to 2-piperidinomethyl-1-tetralone (I) — the highest activity tier in the analog series [1]. |
| Comparator Or Baseline | 2-Piperidinomethyl-1-tetralone (compound I): serves as the benchmark (highest activity). Other analogs: lesser activity [1]. |
| Quantified Difference | Target compound (III) ≈ compound I ≫ all other tested analogs. Exact fold-difference values cannot be computed from available metadata alone. |
| Conditions | Mouse models; endpoints: acute toxicity (LD₅₀), potentiation of methylhexabital narcosis, protection against electroshock convulsion (Horii et al., 1964) [2]. |
Why This Matters
For researchers requiring a tetralone-based CNS depressant scaffold, the 3-methyl substitution is a critical structural determinant of retained activity: generic substitution of the 3-methyl analog with the unsubstituted parent or alternative analogs is contraindicated by SAR evidence [1].
- [1] Horii Z, Morikawa K, Tamura Y, Hitomi M. Syntheses of 2-Piperidinomethyl-1-tetralone Analogues and their Central Nervous System Depressant Effects. Yakugaku Zasshi. 1964;84(5):395-399. J-STAGE abstract affirms comparable activity for 3-methyl analog (III) vs. parent (I). https://www.jstage.jst.go.jp/article/yakushi1947/84/5/84_5_395/_article/-char/en View Source
- [2] Horii Z, Morikawa K, Tamura Y, Hitomi M. Syntheses of 2-Piperidinomethyl-1-tetralone Analogues and their Central Nervous System Depressant Effects. Yakugaku Zasshi. 1964;84(5):395-399. PubMed entry PMID: 14193902 confirms assay endpoints: acute toxicity, methylhexabital narcosis potentiation, electroshock protection. https://pubmed.ncbi.nlm.nih.gov/14193902/ View Source
